molecular formula C20H21N3S B12165704 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12165704
M. Wt: 335.5 g/mol
InChI Key: WEGOIQSHAYUSDK-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a benzothienopyrimidine core. The presence of these structural elements imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to construct the dihydroisoquinoline scaffold . This reaction involves the condensation of an anhydride with an imine, followed by cyclization to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, blocking its activity and thereby affecting the metabolic pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its fused benzothienopyrimidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C20H21N3S

Molecular Weight

335.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H21N3S/c1-13-21-19(23-11-10-14-6-2-3-7-15(14)12-23)18-16-8-4-5-9-17(16)24-20(18)22-13/h2-3,6-7H,4-5,8-12H2,1H3

InChI Key

WEGOIQSHAYUSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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